molecular formula C19H19NO3 B11272163 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione

1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B11272163
M. Wt: 309.4 g/mol
InChI Key: VMANMQHSEHQIRG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with ethoxyphenyl and phenyl groups, making it an interesting subject for research in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as trifluoroacetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to scale up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)12-15(13-19(20)22)14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3

InChI Key

VMANMQHSEHQIRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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